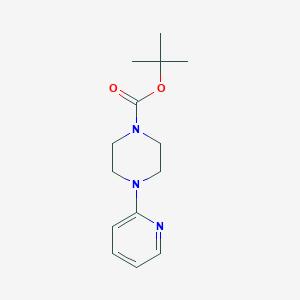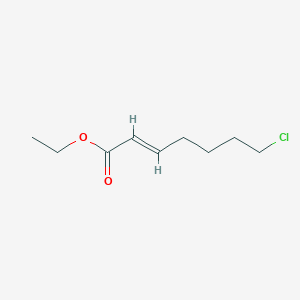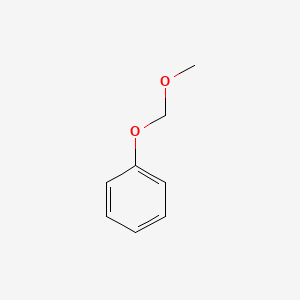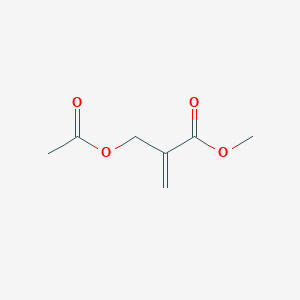![molecular formula C12H8ClN3 B1599887 4-Cloro-5-fenil-7H-pirrolo[2,3-d]pirimidina CAS No. 208459-81-8](/img/structure/B1599887.png)
4-Cloro-5-fenil-7H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de la 4-Cloro-5-fenil-7H-pirrolo[2,3-d]pirimidina han mostrado potencial en la investigación anticancerígena . Por ejemplo, se encontró que los compuestos 14a, 16b y 18b eran altamente activos contra las células cancerosas MCF7 . Estos compuestos provocaron el arresto del ciclo celular en la fase G1/S en MCF7 . Los compuestos 16b y 18b indujeron la muerte apoptótica de las células MCF7 .
Aplicaciones Antivirales
Los derivados de la this compound han mostrado potencial como agentes antivirales . Sin embargo, se necesita más investigación para comprender completamente sus propiedades antivirales y posibles aplicaciones.
Aplicaciones Antiinflamatorias
Este compuesto se ha utilizado en el tratamiento de enfermedades inflamatorias . Es particularmente útil en el desarrollo de inhibidores de quinasas, que tienen aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias .
Desarrollo de Inhibidores de Quinasas
La this compound sirve como un andamio para el desarrollo de potentes inhibidores de quinasas . Estos inhibidores interfieren con la vía de señalización JAK – proteína transductora de señales y activadora de la transcripción (STAT), que participa en la división y muerte celular y en los procesos de formación de tumores .
Aplicaciones Antibacterianas y Antifúngicas
Los compuestos con la parte pirrolo[2,3-d]pirimidina, como la this compound, tienen amplias aplicaciones biológicas, como antibacterianas y antifúngicas .
Mecanismo De Acción
Target of Action
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a potent kinase inhibitor . Its primary targets include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . The binding of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine to these enzymes disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of these kinases disrupts the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
The compound’s action results in significant cytotoxic effects against different cancer cell lines . It induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its potency .
Análisis Bioquímico
Biochemical Properties
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . This compound’s interaction with JAK enzymes disrupts the signaling cascade, leading to altered gene expression and cellular responses.
Cellular Effects
The effects of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine on various cell types are profound. It influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through binding interactions with JAK enzymes, leading to their inhibition . This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the transcription of target genes involved in cell survival and proliferation . The compound’s ability to modulate gene expression is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 These interactions can lead to the formation of metabolites that may have distinct biological activities
Transport and Distribution
Within cells and tissues, 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is critical for its activity and function. It is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and apoptosis . Post-translational modifications and targeting signals play a role in its precise localization within cells.
Propiedades
IUPAC Name |
4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOENFAKYOBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467625 | |
| Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208459-81-8 | |
| Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


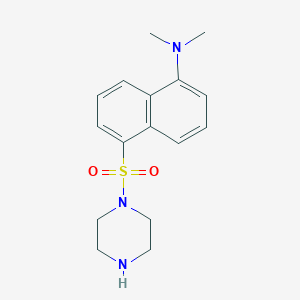
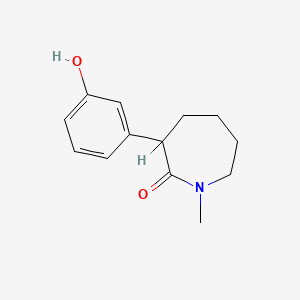

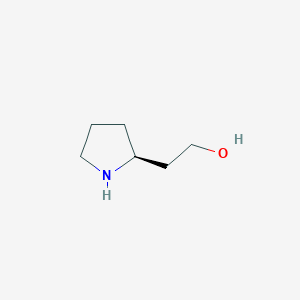

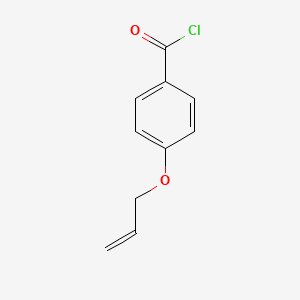
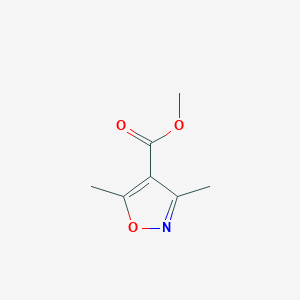
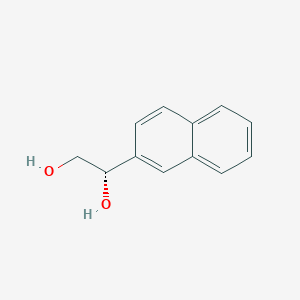

![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
